![molecular formula C13H20OSi B14374186 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-39-0](/img/structure/B14374186.png)
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is a complex organic compound characterized by its unique spiro structure. This compound is part of the spiro[4.4]nonane family, which is known for its interesting chemical and physical properties. The presence of a trimethylsilyl group and a spiro linkage in its structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diene with a trimethylsilyl-substituted ketone under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The spiro structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Spiro[4.4]nona-2,6-dien-1-one: Lacks the trimethylsilyl group, resulting in different chemical and physical properties.
3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one: Similar structure but with additional methyl groups, leading to variations in reactivity and applications.
Uniqueness
6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89950-39-0 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC 名称 |
9-methyl-3-trimethylsilylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C13H20OSi/c1-10-6-5-8-13(10)9-7-11(12(13)14)15(2,3)4/h6-7H,5,8-9H2,1-4H3 |
InChI 键 |
UBZUGPCDKCIGTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC12CC=C(C2=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
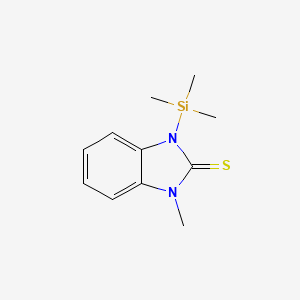
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
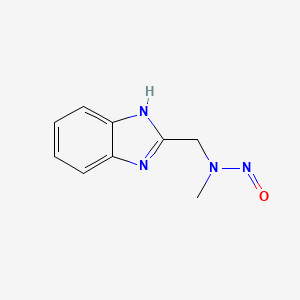
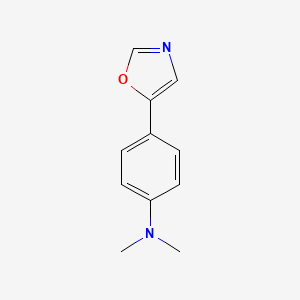

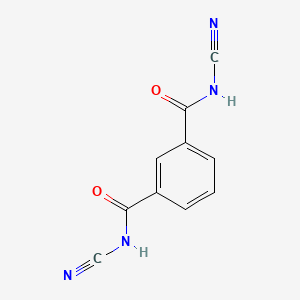
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)

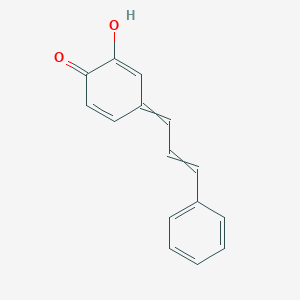
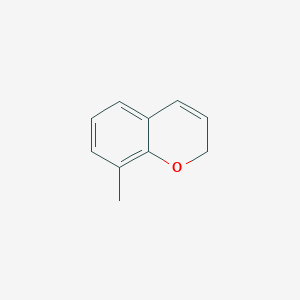
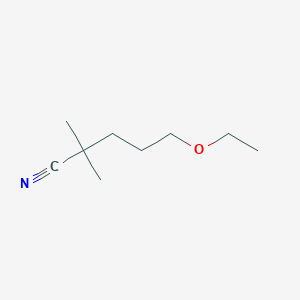
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)

